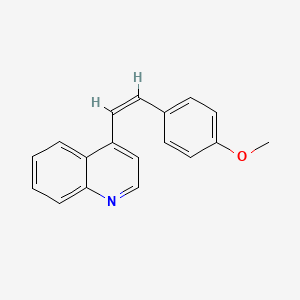
(Z)-4-(4-Methoxystyryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-Metoxiestilril)quinolina es un compuesto que pertenece a la clase de derivados de quinolina
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (Z)-4-(4-Metoxiestilril)quinolina típicamente involucra la condensación de 4-metoxibenzaldehído con 4-quinolinacarboxaldehído en condiciones básicas. La reacción procede a través de un mecanismo de condensación de Knoevenagel, donde los grupos aldehído reaccionan con una base, como piperidina o piridina, para formar el producto estirilquinolina deseado .
Métodos de producción industrial
Los métodos de producción industrial para (Z)-4-(4-Metoxiestilril)quinolina pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-4-(4-Metoxiestilril)quinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir el grupo estiril en un grupo etilo.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reactivos como bromo o cloro se pueden utilizar para reacciones de halogenación.
Principales productos formados
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de etilquinolina.
Sustitución: Derivados de quinolina halogenados.
Aplicaciones Científicas De Investigación
Química
En química, (Z)-4-(4-Metoxiestilril)quinolina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se ha estudiado por su potencial como agente anticolinesterasa. Ha mostrado promesa en la inhibición de las enzimas colinesterasa, que son objetivos para el tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Medicina
En química medicinal, los derivados de (Z)-4-(4-Metoxiestilril)quinolina se han explorado por su potencial como agentes anticancerígenos. Su capacidad para interactuar con el ADN e inhibir la proliferación celular los convierte en candidatos para un mayor desarrollo de fármacos .
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales fluorescentes y sensibilizadores orgánicos para aplicaciones de células solares. Sus propiedades fotofísicas lo hacen adecuado para su uso en dispositivos optoelectrónicos .
Mecanismo De Acción
El mecanismo de acción de (Z)-4-(4-Metoxiestilril)quinolina involucra su interacción con objetivos moleculares específicos. Por ejemplo, como agente anticolinesterasa, se une al sitio activo de las enzimas colinesterasa, inhibiendo su actividad y previniendo la descomposición de la acetilcolina. Esto conduce a niveles elevados de acetilcolina en la hendidura sináptica, lo que puede mejorar la función cognitiva en enfermedades neurodegenerativas .
Comparación Con Compuestos Similares
Compuestos similares
4-Estilrilquinolina: Carece del grupo metoxi, lo que afecta su reactividad y actividad biológica.
4-(4-Metoxiestilril)quinoxalina: Estructura similar pero con un núcleo de quinoxalina en lugar de quinolina.
4-(4-Metoxiestilril)isoquinolina: Núcleo de isoquinolina, que altera sus propiedades químicas y aplicaciones.
Singularidad
(Z)-4-(4-Metoxiestilril)quinolina es única debido a la presencia del grupo metoxi en la parte estiril, lo que mejora sus propiedades donadoras de electrones y afecta su reactividad en diversas reacciones químicas.
Propiedades
Fórmula molecular |
C18H15NO |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6- |
Clave InChI |
WWQSNGMSYOYSOC-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)



![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)








